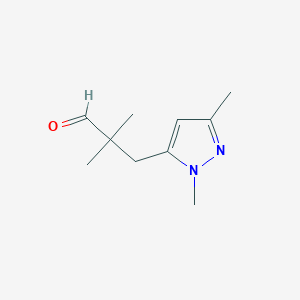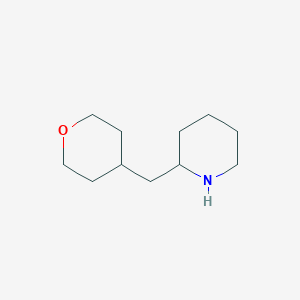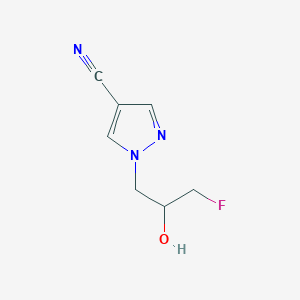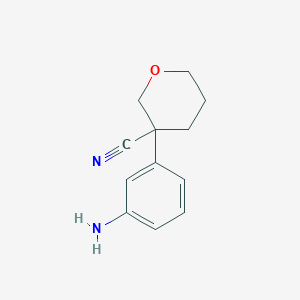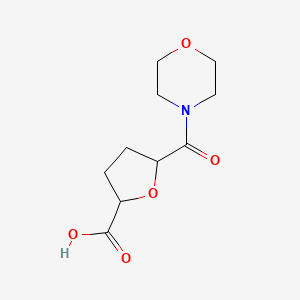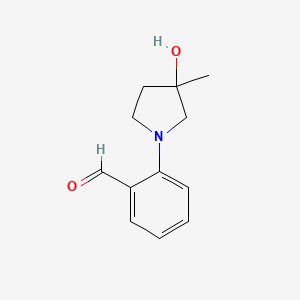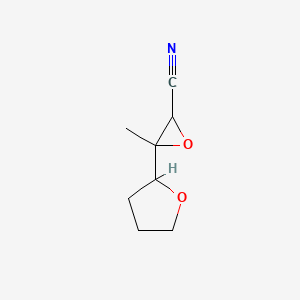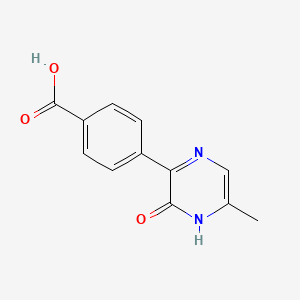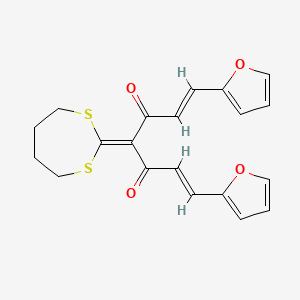
4-(1,3-Dithiepan-2-ylidene)-1,7-bis(furan-2-yl)hepta-1,6-diene-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-Dithiepan-2-ylidene)-1,7-bis(furan-2-yl)hepta-1,6-diene-3,5-dione is an organic compound characterized by its unique structure, which includes a dithiepan ring and furan groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dithiepan-2-ylidene)-1,7-bis(furan-2-yl)hepta-1,6-diene-3,5-dione typically involves multi-step organic reactions. Common starting materials might include furan derivatives and dithiepan precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
4-(1,3-Dithiepan-2-ylidene)-1,7-bis(furan-2-yl)hepta-1,6-diene-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve agents such as lithium aluminum hydride.
Substitution: The furan rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
科学的研究の応用
Chemistry: Used as a precursor or intermediate in organic synthesis.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism by which 4-(1,3-Dithiepan-2-ylidene)-1,7-bis(furan-2-yl)hepta-1,6-diene-3,5-dione exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The pathways involved might be related to its chemical reactivity and ability to form stable complexes with target molecules.
類似化合物との比較
Similar Compounds
4-(1,3-Dithiepan-2-ylidene)-1,7-bis(furan-2-yl)hepta-1,6-diene-3,5-dione: shares similarities with other dithiepan and furan-containing compounds.
Unique Features: Its unique structure and reactivity profile distinguish it from other compounds, making it valuable for specific applications.
List of Similar Compounds
- This compound
- This compound derivatives
- Other dithiepan and furan-based compounds
特性
分子式 |
C20H18O4S2 |
|---|---|
分子量 |
386.5 g/mol |
IUPAC名 |
(1E,6E)-4-(1,3-dithiepan-2-ylidene)-1,7-bis(furan-2-yl)hepta-1,6-diene-3,5-dione |
InChI |
InChI=1S/C20H18O4S2/c21-17(9-7-15-5-3-11-23-15)19(20-25-13-1-2-14-26-20)18(22)10-8-16-6-4-12-24-16/h3-12H,1-2,13-14H2/b9-7+,10-8+ |
InChIキー |
BEMNMKSGKDIJNR-FIFLTTCUSA-N |
異性体SMILES |
C1CSC(=C(C(=O)/C=C/C2=CC=CO2)C(=O)/C=C/C3=CC=CO3)SCC1 |
正規SMILES |
C1CCSC(=C(C(=O)C=CC2=CC=CO2)C(=O)C=CC3=CC=CO3)SC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bicyclo[3.1.0]hexane-2-sulfonyl chloride](/img/structure/B13217706.png)
